Lestaurtinib

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Lestaurtinib has been extensively studied for its potential therapeutic applications in various fields:

Chemistry: Used as a model compound to study kinase inhibition and related chemical reactions.

Biology: Investigated for its effects on cellular signaling pathways and its ability to inhibit specific kinases.

Medicine: Undergoing clinical trials for the treatment of acute myelogenous leukemia, pancreatic cancer, prostate cancer, and other malignancies.

Wirkmechanismus

Target of Action

Lestaurtinib, also known as CEP-701, is a tyrosine kinase inhibitor . It primarily targets the kinases fms-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and tropomyosin receptor kinase (Trk) A, TrkB, and TrkC . These kinases play crucial roles in cell signaling, growth, and survival.

Mode of Action

This compound inhibits the autophosphorylation of FLT3, resulting in the inhibition of FLT3 activity . This inhibition leads to the induction of apoptosis in tumor cells that overexpress FLT3 . The compound’s interaction with its targets results in changes in cellular signaling pathways, affecting cell survival and proliferation.

Biochemical Pathways

This compound affects multiple biochemical pathways due to its inhibition of various kinases. For instance, it suppresses JAK2/STAT5 signaling, which is crucial for cell proliferation and survival . By inhibiting FLT3, it also impacts pathways related to cell growth and apoptosis .

Pharmacokinetics

This compound is administered orally . It is highly protein-bound, especially to α-1 acid glycoprotein . It is metabolized in the liver by the P450 (CYP34A) enzyme system . .

Biochemische Analyse

Biochemical Properties

Lestaurtinib is an inhibitor of the kinases fms-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and tropomyosin receptor kinase (Trk) A, TrkB, and TrkC . It has been shown to have an IC50 of 2-3 nM with respect to FLT3 tyrosine kinase . This compound inhibits autophosphorylation of FLT3, resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3 .

Cellular Effects

This compound has demonstrated a potent antiproliferative effect in vitro at nanomolar concentrations . It impedes cell migration and the ability to form colonies from single cells . In addition, this compound treatment results in arrest at the G2/M phase of the cell cycle, indicative of a cytostatic effect .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of autophosphorylation of FLT3, which results in the inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3 . This inhibition of FLT3 kinase activity allows this compound to potentially overcome the suppression of apoptosis in mutated cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant inhibition of tumor growth compared to vehicle-treated animals . It also enhances the antitumor efficacy of the combinations of topotecan plus cyclophosphamide or irinotecan plus temozolomide .

Dosage Effects in Animal Models

In animal models, this compound has shown to inhibit the growth of neuroblastoma both in vitro and in vivo and can substantially enhance the efficacy of conventional chemotherapy . Combining this compound with bevacizumab resulted in substantial systemic toxicity .

Metabolic Pathways

This compound is metabolized by the liver P450 (CYP34A) enzyme system

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is currently limited. It is known that this compound is highly protein-bound, especially to α-1 acid glycoprotein .

Vorbereitungsmethoden

Lestaurtinib wird durch einen semisynthetischen Weg synthetisiert, der vom bakteriellen Fermentationsprodukt K252a ausgeht. Die Synthese umfasst mehrere Schritte, darunter Hydroxylierungs-, Methylierungs- und Cyclisierungsreaktionen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren sowie kontrollierter Temperatur und Druck .

Analyse Chemischer Reaktionen

Lestaurtinib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Als Modellverbindung zur Untersuchung der Kinasehemmung und verwandter chemischer Reaktionen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und seine Fähigkeit, bestimmte Kinasen zu hemmen.

Medizin: Befindet sich in klinischen Studien zur Behandlung von akuter myeloischer Leukämie, Bauchspeicheldrüsenkrebs, Prostatakrebs und anderen bösartigen Erkrankungen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Autophosphorylierung der FMS-like Tyrosinkinase 3 (FLT3), was zur Hemmung der FLT3-Aktivität und Induktion von Apoptose in Tumorzellen führt, die FLT3 überexprimieren. Es hemmt auch andere Kinasen, darunter Januskinase 2 (JAK2), Tropomyosin-Rezeptorkinase A (TrkA), TrkB und TrkC. Diese Hemmungen stören zelluläre Signalwege, was zu einer verringerten Zellproliferation und einer erhöhten Apoptose führt .

Vergleich Mit ähnlichen Verbindungen

Lestaurtinib ist einzigartig in seiner Fähigkeit, mehrere Kinasen mit hoher Spezifität zu hemmen. Ähnliche Verbindungen umfassen:

Staurosporin: Ein Naturprodukt und potenter Kinaseinhibitor, jedoch mit geringerer Spezifität im Vergleich zu this compound.

Midostaurin: Ein weiterer FLT3-Inhibitor, der zur Behandlung von akuter myeloischer Leukämie eingesetzt wird, jedoch mit einem anderen Kinasehemmungsprofil.

Die Spezifität von this compound für FLT3 und seine Fähigkeit, die Resistenz gegen konventionelle Chemotherapie zu überwinden, machen es zu einem vielversprechenden Kandidaten für die Weiterentwicklung und den klinischen Einsatz .

Eigenschaften

IUPAC Name |

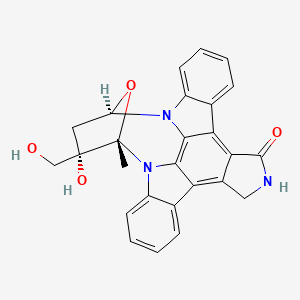

(15S,16S,18R)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O4/c1-25-26(32,12-30)10-18(33-25)28-16-8-4-2-6-13(16)20-21-15(11-27-24(21)31)19-14-7-3-5-9-17(14)29(25)23(19)22(20)28/h2-9,18,30,32H,10-12H2,1H3,(H,27,31)/t18-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIARLYUEJFELEN-LROUJFHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046778 | |

| Record name | Lestaurtinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Lestaurtinib inhibits autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3. | |

| Record name | Lestaurtinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06469 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

111358-88-4 | |

| Record name | Lestaurtinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111358-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lestaurtinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111358884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lestaurtinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06469 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lestaurtinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LESTAURTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO989GC5D1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.